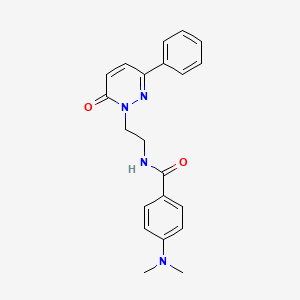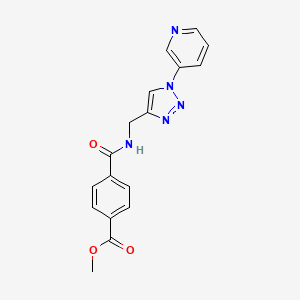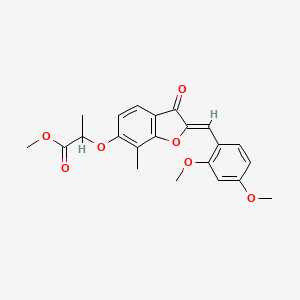![molecular formula C13H17NO3 B2607323 4-[(3-Methylbutanamido)methyl]benzoic acid CAS No. 925580-56-9](/img/structure/B2607323.png)
4-[(3-Methylbutanamido)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methylbutanamido)methyl]benzoic acid, also known as N-(3-methylbutyryl)-4-aminobenzoic acid, is a chemical compound that belongs to the benzamides group1. It has a molecular formula of C13H17NO3 and a molecular weight of 235.2831.
Synthesis Analysis
The synthesis of 4-[(3-Methylbutanamido)methyl]benzoic acid is not explicitly mentioned in the search results. However, similar compounds are often synthesized through various organic reactions involving carboxylic acids and amines2.Molecular Structure Analysis
The molecular structure of 4-[(3-Methylbutanamido)methyl]benzoic acid consists of a benzene ring attached to a carboxyl group and a 3-methylbutanamido group1. The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 4-[(3-Methylbutanamido)methyl]benzoic acid are not detailed in the search results. However, as a carboxylic acid derivative, it may undergo reactions typical of this class of compounds, such as hydrolysis, reduction, and reactions with bases3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Methylbutanamido)methyl]benzoic acid are not explicitly mentioned in the search results. However, similar compounds like benzoic acid are known to be crystalline, colorless solids under normal conditions4.Aplicaciones Científicas De Investigación
Cell Migration Inhibition
4-Methyl-3-nitro-benzoic acid, a derivative of benzoic acid, has been studied for its capacity to inhibit cell migration in various malignant tumor cells, such as lung, liver, melanoma, and gastric cancer cells. It demonstrated the potential to inhibit tumor growth in mice without affecting their body weight, suggesting its applicability in cancer treatment as a migration inhibitor (Li et al., 2010).
EP1 Receptor Antagonist Activities
Research on sulfonamide derivatives, including 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids, has been focused on their activities as EP1 receptor antagonists. This study aimed to optimize these compounds to reduce their inhibitory activity against hepatic cytochrome P450 isozymes, which are crucial for avoiding harmful drug interactions (Naganawa et al., 2006).
Synthesis and Characterization
The synthesis and characterization of compounds related to benzoic acid have been a focus area in several studies. For instance, polyaniline doped with benzoic acid and its derivatives has been explored for its properties using various analytical techniques. This research contributes to the understanding of the applications of benzoic acid in advanced material sciences (Amarnath & Palaniappan, 2005).
Anti-Metastasis Drug Development
Another study on 4-methyl-3-nitro-benzoic acid (MNBA) showed its potential in inhibiting cancer cell chemotaxis and metastasis in breast cancer. This research underscores the significance of MNBA in developing new anti-metastasis drugs (Guo et al., 2011).
Stress Tolerance in Plants
Benzoic acid derivatives have also been researched for their role in inducing stress tolerance in plants. Studies have found that benzoic acid can induce tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).
Safety And Hazards
The specific safety and hazards associated with 4-[(3-Methylbutanamido)methyl]benzoic acid are not detailed in the search results. However, it’s generally recommended to handle chemical compounds with appropriate personal protective equipment and to avoid ingestion and inhalation5.
Direcciones Futuras
The future directions for the use or study of 4-[(3-Methylbutanamido)methyl]benzoic acid are not specified in the search results. However, similar compounds are often used in the synthesis of other complex organic molecules, suggesting potential applications in organic synthesis6.
Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, further research or consultation with a chemistry professional may be necessary.
Propiedades
IUPAC Name |
4-[(3-methylbutanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCQUVFNAULNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbutanamido)methyl]benzoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)


![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)




![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)
